5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
Description
This compound is a pyrimidine-2,4-dione derivative characterized by a furan-2-yl substituent at position 5 of the pyrimidine ring and a tetrahydrofuran moiety linked to the N1 position.
Properties
IUPAC Name |
5-(furan-2-yl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c16-6-10-8(17)4-11(21-10)15-5-7(9-2-1-3-20-9)12(18)14-13(15)19/h1-3,5,8,10-11,16-17H,4,6H2,(H,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTGFYBALHWJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92233-50-6 | |
| Record name | 5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092233506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, commonly referred to as Aids186757, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, supported by relevant case studies and research findings.
- Molecular Formula : C13H14N2O6
- Molar Mass : 294.26 g/mol
- CAS Number : 127235-62-5
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the furan and pyrimidine moieties suggests potential for multiple pharmacological effects.
Antimicrobial Activity
Research has highlighted the compound's antibacterial properties . For instance, derivatives of furan have shown significant activity against Gram-positive and Gram-negative bacteria. A study indicated that related compounds exhibited minimum inhibitory concentrations (MIC) as low as 64 µg/mL against Escherichia coli .
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-Aryl-3(furan-2-yl) propanoic acid | E. coli | 64 |
| N-(3-amino-2,4-dimethoxy phenyl)-furan | Staphylococcus aureus | 32 |
| Benzoyl-furan derivative | Listeria monocytogenes | 50 |
Anticancer Potential
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For example, a derivative was found to induce apoptosis in human cancer cells through the activation of caspase pathways .
Case Study: Inhibition of Cancer Cell Lines
A recent study evaluated the effects of the compound on breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM, indicating significant anticancer activity .
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its role as an enzyme inhibitor . It has been identified as a potential inhibitor of human carbonic anhydrases (hCA I and hCA II), which are crucial for various physiological processes. The compound demonstrated IC50 values significantly lower than standard inhibitors used in clinical settings .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (nM) | Reference Compound IC50 (nM) |
|---|---|---|
| hCA I | 0.14 | Acetazolamide (5.8) |
| hCA II | 0.25 | Acetazolamide (5.8) |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Physicochemical Properties
*Calculated based on structural analogy.
Comparative Efficacy
- Floxuridine vs. Target Compound : Floxuridine’s fluorine atom increases metabolic stability and uptake, whereas the furan group in the target compound may improve selectivity for specific enzymes .
- 5-Bromo Derivatives: Exhibit higher GPx inhibition (IC₅₀ ~10 µM) compared to non-halogenated analogs, suggesting halogenation enhances enzyme interaction .
Q & A
Q. What critical steps ensure high yield and purity during synthesis of this compound?
The synthesis involves multi-step organic reactions requiring precise control of temperature (e.g., 25–60°C) and pH (neutral to mildly acidic conditions) to optimize intermediate formation. Key steps include:
- Protecting hydroxyl groups to prevent undesired side reactions.
- Coupling furan and pyrimidine moieties via nucleophilic substitution.
- Deprotection under mild acidic conditions to retain stereochemical integrity. Purification via reverse-phase HPLC or column chromatography is essential to isolate the final product (>95% purity) .
Q. Which analytical techniques validate the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation.
- HPLC with UV/Vis detection to assess purity and stability under varying conditions (e.g., pH, temperature) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address stereochemical challenges during synthesis?
Stereochemical control is critical due to the compound’s tetrahydrofuran and pyrimidine-dione moieties. Strategies include:
- Using chiral auxiliaries or asymmetric catalysis to direct stereochemistry.
- Monitoring reaction progress in real-time via in-situ FTIR to identify intermediates.
- Adjusting solvent polarity (e.g., DMF vs. THF) to favor desired transition states. Comparative studies with analogs (e.g., 5-fluorouridine derivatives) suggest that lower temperatures (0–4°C) reduce epimerization risks .
Q. What methodologies elucidate the compound’s mechanism of antiviral activity?
Mechanistic studies typically involve:
- Enzyme inhibition assays (e.g., viral polymerases) to measure IC₅₀ values.
- Cellular uptake studies using radiolabeled compound (³H or ¹⁴C) to track intracellular distribution.
- Molecular docking simulations to predict binding interactions with viral targets (e.g., HIV-1 reverse transcriptase). Recent data indicate competitive inhibition of thymidine kinase, a key enzyme in viral DNA synthesis .
Q. How should researchers resolve discrepancies in reported biological activities across studies?
Contradictions may arise from variations in assay conditions or compound purity. Recommended approaches:
- Standardize protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and viral strains.
- Validate purity via LC-MS and elemental analysis before biological testing.
- Perform dose-response curves in triplicate to ensure reproducibility. Cross-referencing with structurally similar compounds (e.g., doxifluridine, CAS 3094-09-5) can clarify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
